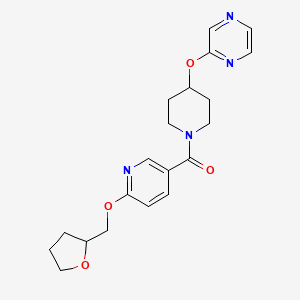

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[6-(oxolan-2-ylmethoxy)pyridin-3-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c25-20(15-3-4-18(23-12-15)27-14-17-2-1-11-26-17)24-9-5-16(6-10-24)28-19-13-21-7-8-22-19/h3-4,7-8,12-13,16-17H,1-2,5-6,9-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRNPFXBTPMKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone, identified by CAS number 2034237-95-9, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 384.4 g/mol. The structure includes a piperidine ring, a pyrazine moiety, and a pyridine derivative, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034237-95-9 |

| Molecular Formula | C20H24N4O4 |

| Molecular Weight | 384.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary docking studies suggest that it may interact with enzymes and receptors involved in cellular signaling pathways. These interactions could potentially lead to alterations in enzyme activity and cellular metabolism.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds tested against Mycobacterium tuberculosis showed promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating strong anti-tubercular activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX inhibition were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Cytotoxicity

Cytotoxicity studies conducted on human embryonic kidney (HEK-293) cells revealed that the compound exhibits low toxicity, making it a potential candidate for therapeutic applications without significant adverse effects on human cells .

Study 1: Anti-tubercular Activity

A series of novel substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, several compounds exhibited significant anti-tubercular effects with IC90 values ranging from 3.73 to 4.00 μM . This highlights the potential of similar compounds in developing new treatments for tuberculosis.

Study 2: Inhibition of COX Enzymes

In a comprehensive study evaluating various derivatives for their anti-inflammatory effects, several compounds demonstrated potent inhibition of COX enzymes, essential mediators in inflammation. The findings suggest that modifications in the chemical structure can enhance biological activity against inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound and MK47 both employ coupling reagents (e.g., HOBt/TBTU) for amide/ketone bond formation, suggesting shared synthetic scalability .

- Compared to C. gigantea extracts (steroidal lactones), the synthetic target lacks macrocyclic features but offers tunable hydrophilicity via the THF moiety .

Bioactivity and Physicochemical Properties

While explicit bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogues:

Table 2: Hypothetical Bioactivity and Properties

| Property/Analogue | Target Compound | MK47 (RTC536) | Plant Pyridine Alkaloids |

|---|---|---|---|

| LogP (Predicted) | 2.3 (moderate solubility) | 3.1 (higher lipophilicity) | 1.5–2.8 (variable) |

| Bioactivity Target | Kinase inhibition (hypothesized) | Serotonin receptor modulation | Acetylcholinesterase inhibition |

| Metabolic Stability | High (THF reduces oxidative metabolism) | Moderate (thiophene susceptible to oxidation) | Low (prone to glycosylation) |

Analysis :

- The THF group in the target compound likely improves solubility (lower LogP vs. MK47), advantageous for oral bioavailability .

- Pyrazine’s hydrogen-bonding capacity may enhance kinase binding affinity, contrasting with MK47’s trifluoromethylphenyl group, which favors hydrophobic interactions .

- Plant alkaloids exhibit broader bioactivity ranges (e.g., insecticidal effects in C. gigantea extracts) but lack synthetic tunability .

Critical Challenges and Innovations

- Synthetic Complexity : The target compound’s multi-heterocyclic architecture requires precise coupling steps, increasing manufacturing costs compared to simpler plant-derived molecules .

- Ecological Impact : While synthetic compounds offer reproducibility, plant-derived analogues (e.g., C. gigantea extracts) may have lower environmental persistence .

Q & A

Basic Questions

Q. What are the key synthetic pathways for synthesizing (4-(Pyrazin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step routes:

- Step 1 : Preparation of the pyridine moiety via nucleophilic substitution, introducing the tetrahydrofuran-methoxy group under basic conditions (e.g., NaH in DMF) .

- Step 2 : Functionalization of the piperidine ring with pyrazin-2-yloxy using Mitsunobu or SN2 reactions, requiring precise control of reaction time and temperature .

- Step 3 : Coupling the two fragments via a methanone linkage using carbodiimide reagents (e.g., DCC/DMAP) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify connectivity of the piperidine, pyrazine, and pyridine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

- X-ray Crystallography : To resolve stereochemical ambiguities in the tetrahydrofuran or piperidine rings .

Q. What functional groups in the compound contribute to its potential pharmacological activity?

- Methodological Answer : Key groups include:

- Pyrazin-2-yloxy : Enhances hydrogen bonding with biological targets (e.g., enzymes) .

- Tetrahydrofuran-methoxy : Improves lipophilicity and membrane permeability .

- Piperidine and Pyridine Rings : Facilitate interactions with aromatic residues in binding pockets .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the piperidine and pyridine moieties to improve yield?

- Methodological Answer :

- Catalyst Screening : Test alternatives to DCC, such as EDC·HCl or HATU, to reduce side reactions .

- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize epimerization or degradation .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assays?

- Methodological Answer :

- Assay Standardization : Validate receptor-binding assays (e.g., SPR, ITC) under consistent buffer conditions (pH, ionic strength) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Computational Modeling : Perform molecular dynamics simulations to assess target flexibility and binding site accessibility .

Q. How does the stereochemistry of the tetrahydrofuran moiety influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to determine enantiomeric excess .

- Structure-Activity Relationship (SAR) : Synthesize diastereomers and compare IC values in enzyme inhibition assays .

- Crystallographic Studies : Resolve X-ray structures of ligand-target complexes to identify stereospecific binding interactions .

Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of target proteins .

- QSAR Modeling : Train models on analogs with known activities, incorporating descriptors like logP, polar surface area, and H-bond donors .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for subtle structural modifications (e.g., substituent changes) .

Q. What are the common side reactions observed during the synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Oxidation of pyrazine to N-oxide (prevented by inert atmosphere) or hydrolysis of the methanone group (avoided by anhydrous conditions) .

- Purification Challenges : Use preparative HPLC to separate regioisomers or diastereomers .

- Scale-Up Issues : Optimize mixing efficiency and cooling rates to prevent exothermic runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.